molecular formula C21H22Cl2FN5O B193316 クリゾチニブ CAS No. 877399-52-5

クリゾチニブ

カタログ番号: B193316
CAS番号: 877399-52-5
分子量: 450.3 g/mol
InChIキー: KTEIFNKAUNYNJU-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of a number of other histological forms of malignant neoplasms . It also acts as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor .

Cellular Effects

Crizotinib has been shown to inhibit the proliferation of cell lines in a concentration-dependent manner . It significantly increases the number of apoptotic cells compared with the control group . In addition, crizotinib treatment has been shown to trigger immunogenic cell death (ICD) in cancer cells lacking the intended ALK/ROS1 mutations .

Molecular Mechanism

Crizotinib has an aminopyridine structure, and functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . About 4% of patients with non-small cell lung carcinoma have a chromosomal rearrangement that generates a fusion gene between EML4 (‘echinoderm microtubule-associated protein-like 4’) and ALK (‘anaplastic lymphoma kinase’), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype . The kinase activity of the fusion protein is inhibited by crizotinib .

Temporal Effects in Laboratory Settings

Crizotinib has been shown to reverse multidrug resistance by inhibiting ABCB1 transport function, without altering ABCB1 expression levels or affecting the Akt and ERK1/2 signaling pathways . The mean apparent plasma terminal half-life of crizotinib was 42 hours following single doses of crizotinib in patients .

Dosage Effects in Animal Models

Our study demonstrates that ®-Crizotinib, a frontline therapy for lung cancer, predisposes to and exacerbates pulmonary arterial hypertension in animal models . Our findings suggest that caution and regular follow-up should be exercised in lung cancer patients treated with the compound .

Metabolic Pathways

Crizotinib is mainly metabolized in the liver by CYP3A4 and CYP3A5, and undergoes an O-dealkylation, with subsequent phase 2 conjugation . Non-metabolic elimination, such as biliary excretion, cannot be excluded .

Transport and Distribution

Crizotinib, ceritinib, and brigatinib are substrates for the adenosine triphosphate binding-cassette transporter B1, whereas alectinib is not . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by crizotinib and ceritinib .

Subcellular Localization

The function of NHERF1 to influence crizotinib sensitivity was depending on its subcellular distribution in cytosol instead of its nucleus localized form . Ectopically overexpressed NHERF1 could be a functional protein for consideration to suppress lung cancers .

準備方法

合成ルートと反応条件: クリゾチニブの合成は、重要な中間体の調製から始まる複数の手順を必要とします。 1つの方法は、N-保護4-(3-(5-フルオロ-6-ニトロピリジン-3-イル)-1H-ピラゾール-1-イル)ピペリジンとキラル中間体を反応させて、重要なキラル中間体を得ることです。 この中間体はその後、還元され、脱保護されてクリゾチニブが得られます . 反応条件は通常穏やかであり、プロセスは大規模生産のために設計されています .

工業生産方法: クリゾチニブの工業生産は、しばしばカプセルの調製を伴います。一般的な方法には、クリゾチニブと予製デンプン、カルボキシメチルセルロースナトリウム、エアロジル、ステアリン酸マグネシウムを混合することが含まれます。 この混合物はその後、カプセル化され、薬物の溶解速度とバイオアベイラビリティが向上します .

化学反応の分析

反応の種類: クリゾチニブは、酸化、還元、置換など、さまざまな化学反応を起こします。 クリゾチニブは、ALK、ROS1、およびc-Metのリン酸化を阻害することが知られており、これは抗腫瘍活性に不可欠です .

一般的な試薬と条件: クリゾチニブの合成に使用される一般的な試薬には、tert-ブトキシカリウムとジメチルホルムアミド(DMF)が含まれます。 反応は通常、還流条件下で行われ、出発物質の完全な変換を保証します .

生成される主な生成物: これらの反応から生成される主な生成物は、クリゾチニブそのものであり、その後、経口投与用のカプセルに製剤化されます .

科学研究への応用

クリゾチニブは、化学、生物学、医学の分野において、幅広い科学研究への応用を有しています。 クリゾチニブは、ALK陽性腫瘍とROS1陽性腫瘍に対する効果を研究するために、癌研究で広く使用されています . さらに、クリゾチニブは、さまざまな癌における化学療法抵抗性を克服する可能性を示しており、腫瘍学研究における貴重なツールとなっています .

生物活性

Crizotinib, a small-molecule tyrosine kinase inhibitor, is primarily recognized for its efficacy in treating non-small cell lung cancer (NSCLC) harboring ALK (anaplastic lymphoma kinase) rearrangements. However, recent research has unveiled its diverse biological activities beyond oncology, including antibacterial properties and effects on cancer metastasis. This article explores the biological activity of crizotinib, supported by detailed data tables and case studies.

Crizotinib functions by inhibiting multiple tyrosine kinases, including ALK and MET. Its mechanism involves binding to the ATP-binding site of these kinases, thereby blocking their phosphorylation and subsequent signaling pathways that promote tumor growth and survival.

Key Mechanisms:

  • ALK Inhibition : Crizotinib specifically inhibits ALK phosphorylation, leading to reduced cell proliferation in ALK-positive NSCLC cells with an IC50 ranging from 250 to 340 nmol/L .
  • MET Inhibition : It also targets MET, which is involved in cell growth and migration, further contributing to its antitumor effects .

Antibacterial Activity

Recent studies have highlighted crizotinib's unexpected antibacterial properties against Gram-positive bacteria. A notable study demonstrated that crizotinib exhibits significant antibacterial activity against drug-resistant strains, particularly Staphylococcus aureus.

Study Findings:

  • Efficacy : Crizotinib increased the survival rate in infected mice and reduced pulmonary inflammation .
  • Mechanism : The antibacterial effect was attributed to the inhibition of ATP production and disruption of pyrimidine metabolism by targeting CTP synthase PyrG .
Parameter Value
MIC (Minimum Inhibitory Concentration) 0.5× the MIC caused downregulation of several metabolic pathways
Proteins Quantified 1,511 in 1-hour treatment group; 1,354 in 2-hour group
DEPs Identified 450 in 1-hour; 529 in 2-hour group

Antimetastatic Activity

Crizotinib has also been shown to inhibit cancer metastasis through its effects on TGFβ signaling pathways. This is particularly relevant for NSCLC cells where metastasis poses a significant challenge.

Research Insights:

  • TGFβ Inhibition : Crizotinib suppresses TGFβ signaling by blocking Smad phosphorylation, which is crucial for cell migration and invasion .
  • In Vivo Studies : Bioluminescence imaging indicated that crizotinib significantly reduced the metastatic capacity of NSCLC cells .

Case Studies

  • Case Study on NSCLC Treatment :
    • A clinical trial involving patients with ALK-rearranged NSCLC showed significant response rates to crizotinib treatment, with many patients experiencing prolonged progression-free survival .
  • Antimicrobial Efficacy Case Study :
    • In a mouse model of bacterial infection, crizotinib treatment led to a marked increase in survival rates compared to untreated controls, demonstrating its potential as an alternative therapeutic agent against resistant bacterial strains .

特性

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009329
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

877399-52-5
Record name Crizotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crizotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRIZOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crizotinib
Reactant of Route 2
Reactant of Route 2
Crizotinib
Reactant of Route 3
Crizotinib
Reactant of Route 4
Reactant of Route 4
Crizotinib
Reactant of Route 5
Crizotinib
Reactant of Route 6
Crizotinib
Customer
Q & A

Q1: What is the primary mechanism of action of Crizotinib?

A: Crizotinib functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) []. Specifically, it targets anaplastic lymphoma kinase (ALK) and mesenchymal epithelial transition factor (MET), also known as hepatocyte growth factor receptor (HGFR) []. By binding to the ATP-binding site of these kinases, Crizotinib prevents their phosphorylation and activation, thus blocking downstream signaling pathways involved in tumor cell growth and survival [].

Q2: What are the key downstream effects of Crizotinib's inhibition of ALK and MET?

A2: Crizotinib's inhibition of ALK and MET leads to a cascade of downstream effects that ultimately suppress tumor growth and survival. These include:

  • Reduced Cellular Proliferation: By inhibiting ALK and MET, Crizotinib disrupts signaling cascades crucial for cell cycle progression, effectively slowing down or halting tumor cell proliferation [].
  • Induction of Apoptosis: Crizotinib can tip the balance within the cell towards programmed cell death (apoptosis) by affecting the expression of pro-apoptotic proteins like PUMA and Bim [].
  • Inhibition of Metastasis: ALK and MET are implicated in processes that allow cancer cells to invade surrounding tissues and spread to distant sites. By inhibiting these kinases, Crizotinib potentially impedes tumor metastasis [].
  • Decreased Angiogenesis: There is evidence that Crizotinib may reduce the formation of new blood vessels that tumors need to grow, further limiting their development [].

Q3: What is the molecular formula and weight of Crizotinib?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Crizotinib. For detailed structural information, please refer to drug databases or publications specifically addressing the chemical characterization of Crizotinib.

Q4: Does Crizotinib possess any catalytic properties itself?

A4: No, Crizotinib is not known to possess catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of its target kinases, ALK and MET, rather than acting as a catalyst itself.

Q5: Have computational methods been used to study Crizotinib resistance?

A: Yes, computational methods like adaptive biasing force (ABF) simulations and free energy calculations have been employed to understand the resistance mechanisms of Crizotinib []. These studies helped to elucidate how mutations in the ALK kinase domain (e.g., L1152R, G1202R, and S1206Y) can weaken Crizotinib's binding affinity, leading to drug resistance [].

Q6: How do structural modifications of Crizotinib affect its activity?

A: Although the provided research does not detail specific structural modifications of Crizotinib, it highlights the significance of the ALK kinase domain in drug resistance. Mutations within this domain can alter Crizotinib's binding affinity and, consequently, its efficacy []. This underscores the importance of structure-activity relationship (SAR) studies in developing next-generation ALK inhibitors that can overcome such resistance mechanisms [, ].

Q7: What are the known mechanisms of resistance to Crizotinib in ALK-positive NSCLC?

A7: Several mechanisms of acquired resistance to Crizotinib have been identified in ALK-positive NSCLC. These include:

  • Secondary mutations within the ALK kinase domain: These mutations, such as L1196M and G2032R, can alter the binding site of Crizotinib, rendering it less effective [, , ].
  • ALK gene amplification: Increased copies of the ALK fusion gene can lead to an overproduction of the target protein, diluting the inhibitory effect of Crizotinib [, ].
  • Activation of alternative bypass signaling pathways: Cancer cells can circumvent ALK inhibition by activating other signaling pathways that promote survival and proliferation, such as EGFR signaling [, ].
  • Tumor heterogeneity: Different subpopulations of tumor cells may harbor varying sensitivities to Crizotinib, allowing resistant clones to emerge under selective pressure [].

Q8: Is there cross-resistance between Crizotinib and other ALK inhibitors?

A: Yes, cross-resistance can occur. For example, the ALK G1202R mutation has been associated with resistance to Crizotinib, ceritinib, and alectinib []. This highlights the need for next-generation inhibitors with distinct binding profiles to overcome a broader range of resistance mechanisms [].

Q9: Is there a correlation between Crizotinib plasma concentration and its efficacy?

A: Research suggests a potential link between minimum plasma concentration (Cmin) of Crizotinib and its efficacy []. Patients with Cmin above a proposed threshold of 235 ng/mL tended to have longer progression-free survival (PFS) compared to those below this threshold []. These findings support the potential utility of therapeutic drug monitoring to optimize Crizotinib treatment [].

Q10: Has Crizotinib demonstrated efficacy in preclinical models of ALK-positive cancers?

A10: Yes, Crizotinib has shown substantial preclinical activity against ALK-positive cancers in various models, including:

  • Cell lines: Crizotinib effectively inhibits the growth and survival of ALK-positive cell lines derived from various cancer types, including NSCLC, anaplastic large cell lymphoma (ALCL), and others [, ].
  • Xenograft models: In vivo studies using mice implanted with human tumor cells have demonstrated that Crizotinib can significantly shrink tumors and prolong survival [, ].
  • Orthotopic brain models: Crizotinib has shown efficacy in preclinical models of brain metastases, suggesting potential for treating central nervous system (CNS) involvement [].

Q11: What is the role of PUMA in Crizotinib-induced apoptosis in colon cancer cells?

A: Research has identified PUMA, a pro-apoptotic protein, as a crucial mediator of Crizotinib-induced apoptosis in colon cancer cells []. Crizotinib treatment leads to PUMA upregulation, which in turn triggers apoptosis []. Notably, PUMA deficiency diminishes the apoptotic response and therapeutic effectiveness of Crizotinib in colon cancer models [], highlighting PUMA's importance in this context.

Q12: What analytical techniques are employed to quantify Crizotinib in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of Crizotinib in biological samples, such as plasma and tissues []. This technique enables researchers to accurately measure drug concentrations for pharmacokinetic studies and therapeutic drug monitoring [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。